

Application Note: Laboratory-Scale Synthesis of Bismuth Subgallate Trihydrate

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Compound of Interest		
Compound Name:	Bismuth subgallate	
Cat. No.:	B1255031	Get Quote

Introduction

Bismuth subgallate (C₇H₅BiO₆) is a heavy metal salt of gallic acid that presents as a fine, odorless, tasteless, bright yellow powder.[1][2] It is known for its strong astringent, antiseptic, and protective properties.[1][3] In clinical settings, it is primarily used as an over-the-counter internal deodorant to manage malodor from flatulence and stools and has applications in wound therapy and for treating Helicobacter pylori infections.[4] The synthesis of bismuth subgallate is typically achieved through a precipitation reaction in an aqueous medium.[5][6] This document provides a detailed protocol for the laboratory synthesis of bismuth subgallate, adapted from established methodologies.[7][8] The primary method involves the preparation of a bismuth nitrate solution from bismuth trioxide, followed by a reaction with an aqueous solution of gallic acid to precipitate the final product.

Quantitative Data Summary Table 1: Physical and Chemical Properties of Bismuth Subgallate



Property	Value	Source
Molecular Formula	C7H5BiO6	[1][2]
Molecular Weight	394.09 g/mol	[1][2]
Appearance	Bright yellow, odorless, tasteless powder	[2][9]
Solubility	Practically insoluble in water, alcohol, ether, and chloroform. [2][10]	[2][10]
Soluble in dilute alkali hydroxide solutions and in hot mineral acids with decomposition.[2]	[2]	
Composition	Bi: 53.03%, C: 21.33%, H: 1.28%, O: 24.36%	[2]

Table 2: Comparison of Synthesis Protocol Parameters



Parameter	Method A	Method B	Method C
Bismuth Source	Bismuth Trioxide + Conc. Nitric Acid	Bismuth Nitrate	Bismuth Nitrate
Gallic Acid Solution Temp.	Heated to dissolve, then cooled to 60°C	55 - 60°C	60°C
Reaction Temperature	Maintained at ~60°C	55 - 60°C	90°C
Reaction Time	20 minutes	1 hour	3 - 4 hours
Molar Ratio (Gallic Acid:Bi)	1.1:1 to 1.2:1	0.85 - 0.99	Not Specified
Washing	50°C Deionized Water	60°C Distilled Water (twice)	Hot Distilled Water, then Ethanol
Drying Temperature	Not Specified	60°C	Not Specified
Source	[7]	[8]	[7]

Experimental Workflow Diagram



Workflow for Bismuth Subgallate Synthesis Starting Materials **Bismuth Trioxide** Concentrated Nitric Acid Deionized Water Gallic Acid Step 2: Prepare Gallic Acid Solution Step 1: Rrepare Bismuth Nitrate Solution Dissolve Gallic Acid Dissolve Bi₂O₃ in conc. HNO₃ in Deionized Water (Heat to 75-80°C) Cool to Room Temp & Add Deionized Water Cool to 60°C Bismuth Nitrate Gallic Acid Solution Solution Step 3: Synthesis Slowly Add Gallic Acid Solution to Bismuth Nitrate Solution (Maintain Temp & Stir) Yellow Precipitate Forms Step 4: Isolation & Purification Filter Precipitate Wash Filter Cake with Warm Water (50°C) **Dry Product** (<70°C)

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Caption: Workflow for the laboratory synthesis of **bismuth subgallate**.

Bismuth Subgallate



Detailed Experimental Protocol

This protocol is adapted from the method described in patent CN106565788A, which provides a cost-effective route starting from bismuth trioxide.[7]

Materials and Reagents

- Bismuth Trioxide (Bi₂O₃), 57.8 g
- Concentrated Nitric Acid (HNO₃, 68% w/w), 80 mL
- Gallic Acid (C₇H₆O₅), quantity to satisfy 1.1:1 to 1.2:1 molar ratio with bismuth
- Deionized Water

Equipment

- Glass reaction vessel (1 L)
- Heating mantle with magnetic stirrer and stir bar
- Thermometer or temperature probe
- Beakers and graduated cylinders
- Buchner funnel and filter paper
- Vacuum flask and vacuum source
- Drying oven

Safety Precautions

- Work in a well-ventilated fume hood, especially when handling concentrated nitric acid.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.



• The reaction of bismuth trioxide with nitric acid is exothermic and releases toxic nitrogen oxide fumes. Perform this step with caution.

Procedure

Step 1: Preparation of Bismuth Nitrate Solution

- Carefully add 57.8 g of bismuth trioxide to 80 mL of 68% concentrated nitric acid in the glass reaction vessel inside a fume hood.[7]
- Stir the mixture. The dissolution is an exothermic reaction.
- Once the bismuth trioxide is completely dissolved, allow the resulting solution to cool to room temperature.
- Slowly add 50 mL of deionized water to the cooled solution to yield the final bismuth nitrate solution.[7]

Step 2: Preparation of Gallic Acid Solution

- Calculate the required mass of gallic acid to achieve a molar ratio of gallic acid to bismuth between 1.1:1 and 1.2:1.[7] (Note: 57.8 g of Bi₂O₃ is ~0.124 mol, which yields ~0.248 mol of Bi. Therefore, ~0.273 to ~0.298 mol of gallic acid is needed).
- In a separate beaker, dissolve the calculated amount of gallic acid in 200 mL of deionized water.[7]
- Heat the solution to 75-80°C while stirring to ensure the gallic acid dissolves completely.
- After complete dissolution, cool the gallic acid solution to 60°C.[7]

Step 3: Synthesis of **Bismuth Subgallate**

- While stirring the bismuth nitrate solution, slowly add the 60°C gallic acid solution.
- A bright yellow precipitate will form immediately.[7]



 Maintain the temperature of the reaction mixture at approximately 60°C and continue stirring for 20 minutes to ensure the reaction goes to completion.

Step 4: Isolation and Drying of Bismuth Subgallate

- Collect the yellow precipitate by vacuum filtration using a Buchner funnel and filter paper.
- Wash the filter cake thoroughly with deionized water heated to 50°C to remove any unreacted starting materials and soluble byproducts.[7][9]
- Continue washing until the filtrate is neutral and free of nitrates.
- Transfer the washed filter cake to a drying dish and dry in an oven at a temperature below 70°C until a constant weight is achieved.[9]
- The final product is a fine, bright yellow powder of bismuth subgallate.[7]

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